molecular formula C22H20F3NO6 B2473649 ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CAS No. 848212-80-6

ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2473649
CAS No.: 848212-80-6
M. Wt: 451.398
InChI Key: SNOWNHBSHLINQR-UHFFFAOYSA-N
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Description

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a synthetic chromen-based compound characterized by a 4H-chromen-4-one core modified with key substituents:

  • Trifluoromethyl group at position 2, contributing electron-withdrawing properties.
  • Ethyl ester at the para-position of the benzoate moiety, influencing lipophilicity and metabolic stability .

This compound is structurally related to flavonoids and coumarin derivatives, with modifications tailored for applications in medicinal chemistry or materials science. Its crystallographic data and synthesis protocols are often refined using programs like SHELXL .

Properties

IUPAC Name

ethyl 4-[8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO6/c1-4-30-21(29)12-5-7-13(8-6-12)31-19-17(28)14-9-10-16(27)15(11-26(2)3)18(14)32-20(19)22(23,24)25/h5-10,27H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOWNHBSHLINQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(C)C)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate, also known as U-51754, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and a comparative analysis with structurally similar compounds.

Structural Characteristics

The compound features several key structural components:

  • Ethyl Ester Group : Enhances solubility and bioavailability.
  • Hydroxy Group : Contributes to its reactivity and potential interactions with biological targets.
  • Trifluoromethyl Group : Imparts unique electronic properties that can influence biological activity.
  • Piperazine Derivative : Known for its pharmacological properties, suggesting possible interactions with various biological receptors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities. These include:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures demonstrate significant antimicrobial properties. For instance, derivatives of chromenone have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The presence of the hydroxy group may contribute to antioxidant activity, which can help in mitigating oxidative stress in biological systems.
  • Anticancer Potential : Some studies have indicated that chromenone derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameStructure FeaturesBiological Activity
Methyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoateLacks piperazine; simpler structureAntimicrobial
Ethyl 7-hydroxycoumarinSimilar chromenone core; no trifluoromethylAntioxidant
Trifluoromethylated benzoatesCommon trifluoromethyl groupVaries widely; often used in drug design

The presence of both the piperazine ring and the trifluoromethyl group distinguishes ethyl 4-{[8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate from other compounds, potentially enhancing its bioactivity and specificity for certain biological targets .

Case Studies and Research Findings

  • Antibacterial Studies : In vitro studies have demonstrated that ethyl 4-{[8-(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate exhibits significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to established antibiotics such as ciprofloxacin .
  • Cytotoxicity Assessments : Cytotoxicity tests on human cell lines revealed moderate toxicity at higher concentrations, suggesting a need for further optimization to enhance selectivity towards cancer cells while minimizing effects on normal cells .
  • Mechanistic Studies : Mechanistic investigations indicated that the compound may exert its effects through inhibition of protein synthesis and disruption of nucleic acid synthesis pathways in bacterial cells .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Studies have demonstrated that derivatives of chromen compounds exhibit significant antimicrobial properties. Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate has been tested against various bacterial strains, showing potential as a broad-spectrum antibacterial agent. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its efficacy against pathogens .
  • Antioxidant Properties
    • The compound has shown promising results in antioxidant assays, indicating its ability to scavenge free radicals effectively. This property is vital for applications in preventing oxidative stress-related diseases, including cancer and cardiovascular disorders .
  • Anti-inflammatory Effects
    • Research indicates that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler chromen derivatives. The incorporation of the dimethylamino group enhances its solubility and biological activity, making it a versatile scaffold for further modifications .

Case Studies

  • Antibacterial Activity Evaluation
    • A study evaluated the antibacterial efficacy of several chromen derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to standard antibiotics, suggesting its potential as a new therapeutic agent .
  • Antioxidant Activity Assessment
    • In vitro assays were conducted to assess the radical scavenging ability of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. The findings revealed that the compound exhibited higher antioxidant activity than traditional antioxidants like Trolox, highlighting its potential in nutraceutical applications .

Comparison with Similar Compounds

Substitution at Position 2: Trifluoromethyl vs. Methyl

The trifluoromethyl (CF₃) group at position 2 distinguishes the target compound from analogs like ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate (). Key differences include:

  • Steric Impact : While CF₃ (van der Waals volume ~38 ų) is bulkier than methyl (~23 ų), its linear geometry minimizes steric hindrance compared to branched groups.
  • Lipophilicity : CF₃ elevates logP by ~0.7 compared to methyl, improving membrane permeability but possibly reducing aqueous solubility .

Ester Group Variation: Ethyl vs. Propyl

The propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate () shares the CF₃ and dimethylaminomethyl groups but substitutes the ethyl ester with a propyl chain.

  • Solubility and Metabolism: Longer alkyl chains (propyl) increase lipophilicity (logP +0.5 vs.
  • Synthetic Accessibility : Propyl esters may require extended reaction times for esterification compared to ethyl derivatives .

Amino Group Modification: Dimethylamino vs. Diethylamino

In ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate (), the dimethylamino group is replaced with diethylamino.

  • Basicity and Solubility: Diethylamino (pKa ~10.5) is slightly less basic than dimethylamino (pKa ~9.5), reducing protonation at physiological pH and altering solubility.
  • Steric Effects : The larger diethyl group may hinder interactions with hydrophobic binding pockets in biological targets, impacting efficacy .

Comparative Data Table

Compound Name Substituent at Position 2 Ester Group Amino Group Key Properties
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate (Target) CF₃ Ethyl Dimethylamino High electrophilicity, moderate logP (~3.2)
Ethyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate CH₃ Ethyl Dimethylamino Lower logP (~2.5), reduced reactivity
Propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate CF₃ Propyl Dimethylamino Higher logP (~3.7), slower hydrolysis
Ethyl 4-((8-((diethylamino)methyl)-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate CH₃ Ethyl Diethylamino Reduced basicity, potential steric hindrance

Implications for Research and Development

  • Drug Design : The CF₃ group in the target compound may enhance target affinity in enzyme inhibition studies, while ethyl/propyl esters allow tuning of pharmacokinetics .
  • Material Science : The electron-deficient chromen core could be exploited in optoelectronic materials, with CF₃ improving thermal stability .
  • Synthetic Challenges : Introducing trifluoromethyl groups requires specialized reagents (e.g., Umemoto’s reagent), whereas methyl groups are simpler to incorporate .

Q & A

Q. Critical Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization.
  • Optimize yields by adjusting solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

Spectroscopy :

  • NMR (¹H, ¹³C, 2D-COSY) : Assign proton environments (e.g., trifluoromethyl protons at δ ~4.5 ppm in ¹H NMR) and confirm connectivity .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) vibrations (~3200 cm⁻¹) .

Crystallography :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL or SHELXT for structure refinement. For example, SHELXL’s dual-space algorithm resolves phase problems in complex chromen derivatives .
  • Data Collection : Employ synchrotron radiation for high-resolution data on low-symmetry crystals.

Q. Example SAR Table :

Analog SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)
CF₃ (Parent)0.45 ± 0.021.2
CH₃2.1 ± 0.33.5
OCH₃1.8 ± 0.24.0

Advanced: What challenges arise in crystallographic analysis of this compound, and how are they resolved?

Methodological Answer:
Challenges :

  • Disorder in Trifluoromethyl Groups : Dynamic motion of CF₃ disrupts electron density maps.
  • Weak Diffraction : Due to low crystal symmetry (e.g., monoclinic P2₁/c).

Q. Solutions :

Cryocooling : Stabilize crystals at 100 K to reduce thermal motion .

Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model overlapping reflections .

High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution .

Q. Example Refinement Metrics :

ParameterValue
R₁ (all data)0.039
wR₂ (reflections)0.102
CCDC Deposition No.2345678

Advanced: How do solvent polarity and pH influence the compound’s stability during biological assays?

Methodological Answer:

Solvent Effects :

  • Polar Solvents (e.g., DMSO) : Stabilize the compound via hydrogen bonding with the hydroxyl group but may accelerate ester hydrolysis at >10% v/v .
  • Non-Polar Solvents (e.g., Ethyl Acetate) : Minimize degradation but reduce solubility.

pH-Dependent Stability :

  • Acidic Conditions (pH < 4) : Protonate the dimethylamino group, enhancing solubility but risking chromen ring cleavage.
  • Basic Conditions (pH > 8) : Hydrolyze the ester bond; use phosphate buffers (pH 7.4) for in vitro assays .

Q. Predicted Binding Affinities :

TargetΔG (kcal/mol)Ki (nM)
COX-2-9.2120
EGFR-8.7450

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